Product packaging for 1H-Indole-2,3-dione, 5-hydroxy-7-methyl-(Cat. No.:CAS No. 1041857-41-3)

1H-Indole-2,3-dione, 5-hydroxy-7-methyl-

Cat. No.: B2710534
CAS No.: 1041857-41-3
M. Wt: 177.159
InChI Key: HDKUDASBVPSNGE-UHFFFAOYSA-N
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Description

Significance of the 1H-Indole-2,3-dione Scaffold in Heterocyclic Chemistry

The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in heterocyclic chemistry due to its versatile chemical reactivity and significant pharmacological potential. This bicyclic molecule, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring bearing two carbonyl groups at positions 2 and 3, serves as a versatile precursor for the synthesis of a plethora of other heterocyclic systems. The presence of a reactive keto group at the C-3 position and an amide carbonyl at the C-2 position allows for a wide range of chemical modifications, including condensation reactions, N-substitution, and ring-opening reactions.

The isatin (B1672199) scaffold is a key constituent in numerous natural products and synthetic compounds with a broad array of biological activities. acs.org These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netscilit.com The ability of the isatin core to interact with various biological targets, such as kinases, caspases, and tubulin, underscores its importance in drug discovery and development. frontiersin.org

Historical Development and Expanding Research Landscape of Substituted Isatins

The journey of isatin began in 1841 when it was first isolated by Otto Linné Erdmann and Auguste Laurent through the oxidation of indigo (B80030) dye. nih.gov Early research focused on understanding its fundamental chemical properties and reactivity. Foundational synthetic methods, such as the Sandmeyer synthesis, were developed to produce isatin and its simple derivatives. nih.gov

Over the decades, the research landscape of substituted isatins has expanded dramatically. The initial focus on simple substitutions on the aromatic ring has evolved to the synthesis of complex molecular architectures, including spiro-isatin derivatives and isatin-based hybrids. ontosight.ai This expansion has been fueled by the continuous discovery of new biological activities and the need for more potent and selective therapeutic agents. The development of modern synthetic methodologies has further enabled the creation of diverse libraries of substituted isatins for high-throughput screening and structure-activity relationship (SAR) studies.

Rationale for Investigating the 5-Hydroxy-7-methyl-1H-indole-2,3-dione Structural Motif

The investigation into the 5-hydroxy-7-methyl-1H-indole-2,3-dione structural motif is driven by the principle of molecular modification to enhance or modulate biological activity. The introduction of substituents at specific positions on the isatin ring can significantly influence the compound's physicochemical properties and its interaction with biological targets.

5-Hydroxy Substitution: The presence of a hydroxyl group at the 5-position of the isatin ring has been shown to be a key feature in several biologically active molecules. For instance, 5-hydroxyisatin has demonstrated significant bioactivity against the MAO-A enzyme. researchgate.net Furthermore, derivatives of 5-hydroxy isatin have been explored for their antioxidant properties. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its target protein.

7-Methyl Substitution: The introduction of a methyl group at the 7-position can also impact the biological profile of the isatin scaffold. 7-Methylisatin (B72143) and its derivatives have been associated with antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov The methyl group, being a small lipophilic substituent, can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, and may also provide steric hindrance that can affect binding selectivity.

The combination of a hydroxyl group at the 5-position and a methyl group at the 7-position in a single isatin molecule presents an intriguing prospect for synergistic or novel biological activities. This specific substitution pattern could potentially lead to compounds with enhanced potency, improved selectivity, or a unique pharmacological profile that combines the beneficial attributes of both 5-hydroxy and 7-methyl isatin derivatives.

Overview of Academic Research Trajectories for Substituted Indole-2,3-diones

The academic research on substituted indole-2,3-diones is characterized by several key trajectories that aim to leverage the versatility of the isatin scaffold for various applications, particularly in medicinal chemistry.

One prominent trend is the synthesis of isatin-based hybrids , where the isatin moiety is coupled with other pharmacologically active scaffolds. This molecular hybridization approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy or the ability to overcome drug resistance. asianpubs.org

Another significant area of research is the development of spiro-isatin derivatives . These compounds, characterized by a spirocyclic junction at the C-3 position of the isatin ring, exhibit a three-dimensional architecture that can lead to high binding affinity and selectivity for specific biological targets. ontosight.ai

Computational and in silico studies are increasingly being employed to guide the design and synthesis of novel isatin derivatives. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and other computational tools are used to predict the binding modes and biological activities of new compounds, thereby streamlining the drug discovery process.

Furthermore, there is a growing emphasis on the development of green and efficient synthetic methods for the preparation of substituted isatins. This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and multicomponent reactions to improve the sustainability and cost-effectiveness of isatin synthesis.

The exploration of the diverse biological activities of substituted isatins remains a central theme in academic research. While the anticancer and antimicrobial properties have been extensively studied, researchers continue to investigate other potential therapeutic applications, including their use as antiviral, anti-inflammatory, and neuroprotective agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B2710534 1H-Indole-2,3-dione, 5-hydroxy-7-methyl- CAS No. 1041857-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methyl-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKUDASBVPSNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Synthesis of 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione and Its Analogues

Classical and Contemporary Approaches to 1H-Indole-2,3-dione Core Construction

The synthesis of the isatin (B1672199) core is a well-established field in heterocyclic chemistry, with several named reactions providing pathways to this versatile scaffold. The applicability of these methods to the synthesis of asymmetrically substituted derivatives like 5-hydroxy-7-methyl-1H-indole-2,3-dione depends heavily on their mechanism and inherent regioselectivity.

Sandmeyer Indole-2,3-dione Synthesis and Its Regioselectivity Considerations

The Sandmeyer synthesis is one of the oldest and most frequently utilized methods for preparing isatin and its derivatives. researchgate.netnih.gov The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. dergipark.org.trsynarchive.com This forms an isonitrosoacetanilide intermediate. dergipark.org.tr In the second step, this intermediate undergoes cyclization upon treatment with a strong acid, typically concentrated sulfuric acid, to yield the indole-2,3-dione. dergipark.org.trsynarchive.com

The mechanism involves an initial condensation to form the isonitrosoacetanilide. The subsequent acid-catalyzed cyclization proceeds via an intramolecular electrophilic aromatic substitution, where the newly formed electrophilic center attacks the aniline ring to form the five-membered ring of the isatin core.

Regioselectivity: A significant challenge in the Sandmeyer synthesis is the lack of regioselectivity when using meta-substituted anilines. researchgate.net For a target like 5-hydroxy-7-methyl-1H-indole-2,3-dione, one might consider starting with 3-hydroxy-5-methylaniline. However, the electrophilic cyclization can occur at either the position ortho to the amino group (leading to the 4- or 6-substituted product) or the position para to one of the substituents. This often results in an inseparable mixture of regioisomeric products, diminishing the synthetic utility for creating a specific 5,7-disubstituted pattern. nih.gov The directing effects of both the hydroxyl and methyl groups would influence the position of the ring closure, complicating the synthesis of the desired isomer.

Table 1: Overview of Sandmeyer Isatin Synthesis
FeatureDescription
Reactants Aniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Sodium Sulfate. dergipark.org.trsynarchive.com
Intermediate Isonitrosoacetanilide. dergipark.org.tr
Cyclization Agent Concentrated Sulfuric Acid. dergipark.org.tr
Mechanism Condensation followed by intramolecular electrophilic aromatic substitution.
Key Challenge Poor regioselectivity with meta-substituted anilines, leading to mixtures of isomers. researchgate.netnih.gov

Stolle Indole-2,3-dione Synthesis: Mechanism and Scope

The Stolle synthesis provides an alternative route to isatins, particularly for N-substituted derivatives. chemicalbook.com The reaction involves two main steps: first, the acylation of a primary or secondary arylamine with oxalyl chloride to form an N-aryl- or N-alkyl-N-aryloxamoyl chloride intermediate. dergipark.org.trnmc.gov.in The second step is an intramolecular Friedel-Crafts reaction, where the intermediate is cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to form the dione (B5365651) ring. biomedres.uswikipedia.org

The mechanism of the cyclization step is a classic electrophilic aromatic substitution. The Lewis acid coordinates with the acid chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. For the synthesis of isatin itself (N-unsubstituted), a secondary amine is not used, and the initial aniline reacts with oxalyl chloride. dergipark.org.trchemicalbook.com

Scope and Limitations: The Stolle synthesis is generally more effective for anilines with electron-donating groups, which activate the aromatic ring towards electrophilic substitution. researchgate.net However, like the Sandmeyer method, it can suffer from regioselectivity issues when meta-substituted anilines are used as starting materials. The strong activating and ortho-, para-directing nature of a hydroxyl group and the weaker activation of a methyl group would compete in directing the ring closure, potentially leading to a mixture of 4- and 6-substituted products in addition to any desired 7-substituted product.

Table 2: Overview of Stolle Isatin Synthesis
FeatureDescription
Reactants Arylamine, Oxalyl Chloride. dergipark.org.tr
Cyclization Catalyst Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄). dergipark.org.trbiomedres.us
Mechanism Acylation followed by an intramolecular Friedel-Crafts reaction. wikipedia.org
Scope Effective for many substituted anilines, especially those with electron-donating groups. researchgate.net
Key Challenge Potential for mixed regioisomeric products with asymmetrically substituted anilines.

Gassman Indole-2,3-dione Synthesis and Related Procedures

The Gassman synthesis is primarily a method for producing substituted indoles, not isatins directly. wikipedia.org However, it can be adapted to form isatins through subsequent oxidation. The one-pot reaction involves the sequential treatment of an aniline with tert-butyl hypochlorite (B82951) (tBuOCl) to form an N-chloroaniline, followed by addition of a β-keto thioether. wikipedia.orgsynarchive.com This generates a sulfonium (B1226848) ion. wikipedia.org The addition of a base, like triethylamine, promotes a researchgate.netdergipark.org.tr-sigmatropic rearrangement (a Sommelet-Hauser rearrangement) to give a ketone intermediate, which then undergoes condensation to yield a 3-thiomethylindole. wikipedia.orgresearchgate.net

To adapt this for isatin synthesis, the intermediate 3-methylthio-2-oxindole can be oxidized to produce the final substituted isatin. dergipark.org.tr This procedure offers a different strategic approach, building the five-membered ring with functionality that can be later converted to the desired ketone.

Table 3: Overview of Gassman Isatin Synthesis
FeatureDescription
Reactants Aniline, tert-Butyl Hypochlorite, β-keto thioether, Base. wikipedia.orgsynarchive.com
Key Intermediate 3-thiomethylindole or 3-methylthio-2-oxindole. dergipark.org.trwikipedia.org
Key Reactions N-chlorination, researchgate.netdergipark.org.tr-sigmatropic rearrangement, cyclization, oxidation. wikipedia.orgresearchgate.net
Advantages Can provide good regiocontrol for certain substitution patterns. scripps.edu
Limitations Multi-step process; may fail with strongly electron-donating groups. scripps.edu

Targeted Functionalization Strategies for 5-Hydroxy and 7-Methyl Positions

An alternative to constructing the entire substituted ring system from a pre-functionalized aniline is to first synthesize the isatin core and then introduce the required substituents. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution on the isatin nucleus. The isatin ring is deactivated by the two carbonyl groups, and electrophilic substitution typically occurs at the C-5 and C-7 positions. taylorfrancis.com

Strategic Introduction of Hydroxyl Groups at C-5

Introducing a hydroxyl group at the C-5 position of an existing isatin ring is a key functionalization step. Direct hydroxylation can be challenging, so multi-step sequences are often employed. A common strategy involves nitration, which occurs selectively at the C-5 position. dergipark.org.trresearchgate.net

The synthesis of 5-nitroisatin (B147319) is readily achieved by treating isatin with potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid. dergipark.org.trresearchgate.net The resulting 5-nitroisatin can then be converted to 5-aminoisatin (B1251771) via reduction of the nitro group. Subsequently, the amino group can be transformed into a hydroxyl group through a diazotization reaction followed by hydrolysis. This nitration-reduction-diazotization sequence provides a reliable, albeit multi-step, route to the 5-hydroxyisatin scaffold. nih.gov The presence of a hydroxyl group at C-5 has been noted to increase selectivity toward monoamine oxidase-A (MAO-A) inhibition in structure-activity relationship studies. nih.gov

Regioselective Methylation at C-7 in the Indole-2,3-dione System

Achieving regioselective methylation at the C-7 position is synthetically challenging. The C-5 position is generally more electronically favored for electrophilic substitution. Therefore, direct Friedel-Crafts methylation of isatin or 5-hydroxyisatin would likely yield a mixture of products, with the C-5 methylated product potentially predominating.

To achieve C-7 selectivity, a directing group strategy is often necessary. One advanced method involves the use of isatogens (isatin N-oxides). A rhodium(III)-catalyzed reaction has been developed for the C-7 alkylation of isatogens. nih.gov In this strategy, the oxygen anion on the N-oxide group acts as an internal directing group, guiding the alkylating agent to the sterically accessible C-7 position. nih.gov Following the C-H activation and alkylation at C-7, the N-oxide can be easily removed by deoxidation to reveal the C-7 alkylated isatin. nih.gov While this represents a more complex and modern approach, it provides a powerful tool for overcoming the inherent regiochemical preferences of the isatin ring system.

Alternatively, starting the synthesis from an ortho-substituted aniline, such as o-toluidine (B26562) to create 7-methylisatin (B72143), is a viable strategy within the classical synthesis frameworks, provided the second substituent (the hydroxyl group) can be introduced later with controlled regioselectivity. chemicalbook.com

Multi-Step Synthesis Pathways for 5-Hydroxy-7-methyl-1H-indole-2,3-dione

The synthesis of the specifically substituted 5-hydroxy-7-methyl-1H-indole-2,3-dione is not commonly detailed as a standard compound. However, a plausible and effective pathway can be designed based on well-established named reactions for isatin synthesis, most notably the Sandmeyer isatin synthesis. biomedres.usijcrt.org This classical method involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization. biomedres.usnih.govresearchgate.net

A logical starting material for this synthesis is 3-methyl-5-aminophenol. The synthetic sequence would proceed as follows:

Formation of the Isonitrosoacetanilide Intermediate: The first step involves the reaction of 3-methyl-5-aminophenol with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. biomedres.ussynarchive.com This condensation reaction forms the corresponding N-(3-hydroxy-5-methylphenyl)-2-(hydroxyimino)acetamide. This intermediate is crucial for the subsequent cyclization.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid or methanesulfonic acid. nih.gov Heating this mixture promotes an intramolecular electrophilic substitution reaction, where the imine carbon attacks the aromatic ring, leading to the formation of the five-membered pyrrole (B145914) ring and subsequent dehydration to yield the final product, 5-hydroxy-7-methyl-1H-indole-2,3-dione. The use of methanesulfonic acid can be advantageous for substrates with poor solubility in sulfuric acid. nih.gov

An alternative approach is the Stolle synthesis, which involves the condensation of a substituted arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. researchgate.netijcmas.comnmc.gov.in This intermediate is then cyclized in the presence of a Lewis acid like aluminum chloride or boron trifluoride to afford the isatin core. biomedres.usijcmas.com For 5-hydroxy-7-methyl-1H-indole-2,3-dione, this would require protecting the phenolic hydroxyl group on the starting aniline before proceeding with the condensation and cyclization steps.

Innovative Synthetic Techniques for Substituted Isatins

Beyond the classical methods for constructing the isatin core, significant research has focused on innovative techniques for modifying and derivatizing the isatin scaffold, particularly at the N-1 position and through oxidative and multicomponent strategies.

Modification at the N-1 position of the isatin core is a common strategy to modulate its chemical and biological properties.

N-Alkylation: This is typically achieved by generating the isatin anion with a base, followed by reaction with an alkylating agent. biomedres.us A variety of bases and solvent systems have been optimized for this purpose. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and calcium hydride (CaH₂) in polar aperiodic solvents like N,N-dimethylformamide (DMF). The choice of base and solvent can be critical for achieving high yields. Microwave-assisted N-alkylation has emerged as a highly efficient method, offering significant advantages in terms of reduced reaction times and improved yields compared to conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin
Alkylating AgentMethodBase/SolventTimeYield (%)
Ethyl BromoacetateConventionalK₂CO₃ / DMF24 h75
Ethyl BromoacetateMicrowaveK₂CO₃ / DMF5 min92
Benzyl (B1604629) BromideConventionalNaH / DMF12 h80
Benzyl BromideMicrowaveK₂CO₃ / DMF3 min95

N-Arylation: The introduction of an aryl group at the N-1 position is more challenging due to the lower nucleophilicity of the isatin nitrogen compared to simple amines. Specialized methods have been developed, such as copper-catalyzed cross-coupling reactions. One approach involves the use of triaryl bismuth reagents in the presence of copper or copper salts. Another effective method utilizes mixed ligand transition metal complexes, which can catalyze the N-arylation of isatins with aryl halides under relatively mild conditions.

An alternative and powerful strategy for the synthesis of isatins involves the direct oxidation of the corresponding indole (B1671886) precursors. This method is particularly useful when the substituted indole is more readily accessible than the corresponding aniline. Various oxidizing agents and systems have been developed to effect this transformation, converting a C-H bond at the C2 position of the indole ring into a carbonyl group.

Modern methods often focus on environmentally benign conditions. For instance, the oxidation of N-alkylated indoles can be achieved using molecular oxygen (O₂) as the oxidant in the presence of a photosensitizer. nih.gov This approach avoids the use of stoichiometric heavy metal oxidants. Other research has explored the use of catalytic systems to achieve selective oxidation at the C2 and C3 positions of the indole ring to form the desired dione structure.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. Isatin is an exceptionally versatile substrate for MCRs due to the high reactivity of its C3-carbonyl group. nih.gov

These reactions provide rapid access to a wide diversity of complex heterocyclic structures, particularly spirooxindoles, which are of significant interest in drug discovery. A common MCR involving isatin is the 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide is generated in situ from the condensation of isatin with an amino acid (such as sarcosine (B1681465) or proline). This dipole then reacts with a dipolarophile (e.g., an activated alkene) to construct a spiropyrrolidinyl-oxindole framework. The versatility of this approach allows for the creation of large libraries of complex molecules by simply varying the isatin, amino acid, and dipolarophile components.

Table 2: Examples of Isatin-Based Multicomponent Reactions
Reaction TypeIsatin ReactantOther ComponentsProduct Scaffold
1,3-Dipolar CycloadditionN-MethylisatinSarcosine, Dimethyl AcetylenedicarboxylateSpiro[indoline-3,2'-pyrrolidine]
Pfitzinger ReactionIsatinα-Methylene Ketone, Amino AcidQuinoline-4-carboxylic acid
Three-Component ReactionIsatinMalononitrile (B47326), ThioacetamideSpiro[indoline-3,4'-pyridine]

Optimization of Synthetic Routes and Process Efficiency in Substituted Isatin Chemistry

Optimizing synthetic routes to substituted isatins focuses on improving yields, reducing environmental impact, minimizing reaction times, and simplifying purification procedures. Several strategies contribute to enhancing process efficiency.

The adoption of microwave-assisted synthesis has proven highly effective, particularly for reactions like N-alkylation. By dramatically shortening reaction times from hours to minutes and often improving yields, this technique represents a significant process intensification.

The development of novel catalytic systems is another key area of optimization. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as designing more active and selective homogeneous catalysts for transformations like N-arylation. For example, using efficient transition metal complexes allows reactions to proceed under milder conditions with lower catalyst loadings.

Finally, careful optimization of reaction parameters such as the choice of solvent, base, and temperature remains a fundamental aspect of improving efficiency. For instance, in N-alkylation reactions, screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents can lead to substantial improvements in yield and purity, thereby streamlining the synthesis of substituted isatins.

Chemical Reactivity and Mechanistic Investigations of 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 5-hydroxy-7-methylisatin is activated towards electrophilic aromatic substitution (EAS) due to the electronic effects of its substituents. The C-5 hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho (C-4 and C-6) positions. The C-7 methyl group is also an activating, ortho- and para-directing group. The combined effect of these two groups strongly activates the C-4 and C-6 positions for electrophilic attack. Conversely, the isatin (B1672199) core itself, particularly the carbonyl groups, is electron-withdrawing and deactivating, directing electrophiles to the meta positions (C-5 and C-7). In this molecule, the powerful activating effects of the hydroxyl and methyl groups dominate, making the C-4 and C-6 positions the primary sites for reactions like nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic aromatic substitution (SNAr) on the aryl ring is less common and typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov For 5-hydroxy-7-methylisatin itself, SNAr is not a typical reaction pathway. However, if the ring were further substituted, for instance with a halogen at the C-6 position, the presence of the deactivating carbonyl groups could facilitate its displacement by a strong nucleophile.

PositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity toward EAS
C-4 Ortho to 5-OH, Para to 7-CH₃ActivatedHigh
C-6 Ortho to 5-OH, Ortho to 7-CH₃ActivatedHigh

Reactions at the Carbonyl Centers (C-2 and C-3)

The reactivity of the isatin core is dominated by the two carbonyl groups. The C-3 ketone is significantly more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl, which is stabilized by resonance with the adjacent nitrogen atom. researchgate.net Most nucleophilic additions and condensation reactions, therefore, occur selectively at the C-3 position. masterorganicchemistry.comlibretexts.org

A hallmark reaction of isatins is the condensation with primary amines at the C-3 carbonyl to form imines, commonly known as Schiff bases. wjpsonline.com This reaction typically proceeds via nucleophilic attack of the amine on the C-3 carbon, forming an unstable carbinolamine intermediate. Subsequent acid- or base-catalyzed dehydration yields the final C-3 imine product. ijacskros.comnih.gov This versatile reaction allows for the synthesis of a vast array of N-substituted isatin derivatives with diverse applications. The reaction is general for the isatin scaffold and is expected to proceed efficiently with 5-hydroxy-7-methylisatin and various primary amines.

General Mechanism for Schiff Base Formation:

Nucleophilic Attack: A primary amine (R-NH₂) attacks the electrophilic C-3 carbonyl carbon.

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral carbinolamine intermediate.

Dehydration: Elimination of a water molecule results in the formation of a carbon-nitrogen double bond (imine).

The electrophilic C-3 carbonyl of 5-hydroxy-7-methylisatin is a prime target for various carbon and heteroatom nucleophiles. These nucleophilic addition reactions are fundamental to the construction of complex molecular architectures, most notably spirooxindoles. researchgate.netuevora.pt

One of the most powerful methods for spirooxindole synthesis is the 1,3-dipolar cycloaddition reaction. uc.pt In this process, 5-hydroxy-7-methylisatin can react with an amino acid (such as sarcosine (B1681465) or proline) to generate an intermediate azomethine ylide in situ. This dipole can then react with various dipolarophiles (electron-deficient alkenes) to furnish highly substituted spiropyrrolidinyl oxindoles in a regio- and stereoselective manner. uc.ptnih.gov

Additionally, direct addition of nucleophiles like Grignard reagents, organolithium compounds, or enolates to the C-3 carbonyl yields 3-substituted-3-hydroxyoxindole intermediates. These intermediates can be valuable precursors that may undergo subsequent cyclization or other transformations to form diverse spirocyclic systems. nih.govrsc.org

Reaction TypeNucleophile/ReagentIntermediateProduct
Condensation Primary Amine (R-NH₂)CarbinolamineSchiff Base (Imine)
1,3-Dipolar Cycloaddition Amino Acid + AlkeneAzomethine YlideSpiropyrrolidine
Aldol Addition Enolate3-Hydroxy-3-alkylcarbonyl oxindole (B195798)Spirocyclic derivative
Grignard Addition Grignard Reagent (R-MgX)3-Hydroxy-3-alkyl oxindole3-Alkyl-3-hydroxyoxindole

Oxidation and Reduction Pathways

The redox chemistry of 5-hydroxy-7-methylisatin involves both the heterocyclic core and the substituted aromatic ring.

Reduction: The carbonyl groups of the isatin moiety are susceptible to reduction. The C-3 keto group is typically reduced more readily than the C-2 amide carbonyl. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the C-3 ketone to a secondary alcohol, yielding 5-hydroxy-7-methyl-3-hydroxy-2-oxindole. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both carbonyl groups, potentially leading to derivatives of 5-hydroxy-7-methylindoline. One-electron reduction of 5-hydroxy substituted indoles can lead to the formation of indolyl radicals. psu.edu

Oxidation: The electron-rich aromatic ring, activated by the 5-hydroxy group, is susceptible to oxidation. researchgate.net Strong oxidizing agents can potentially convert the phenol (B47542) moiety into a quinone-type structure. Furthermore, the isatin ring itself can undergo oxidative cleavage. For instance, treatment of isatins with reagents like hydrogen peroxide can lead to the formation of isatoic anhydrides. nih.gov

Ring Expansion and Rearrangement Processes

Isatins can undergo ring expansion reactions to form six-membered heterocyclic systems, such as quinolines and quinazolines. A common method involves the reaction of isatin with α-diazocarbonyl compounds or in-situ generated diazomethanes. organic-chemistry.org The proposed mechanism typically involves the initial nucleophilic attack of the diazo compound at the C-3 carbonyl, forming a spiro-epoxide intermediate. This is followed by a rearrangement cascade, often involving the migration of the C2-C3 bond and extrusion of nitrogen gas, to yield a ring-expanded quinolinone product. organic-chemistry.org Such transformations provide direct access to valuable alkaloid scaffolds from readily available isatins. While specific studies on 5-hydroxy-7-methylisatin are limited, this general pathway is a plausible transformation for the molecule. Carbocation rearrangements, including hydride shifts, alkyl shifts, and ring expansions, are fundamental processes that can occur under appropriate conditions, often acid-catalyzed, to yield more stable carbocation intermediates that lead to rearranged products. youtube.comyoutube.commasterorganicchemistry.com

Influence of 5-Hydroxy and 7-Methyl Substituents on Reactivity

The 5-hydroxy and 7-methyl substituents exert significant electronic and steric influences on the reactivity of the 1H-indole-2,3-dione core.

5-Hydroxy Group: This is a strong electron-donating group via the resonance effect (+M) and a weak electron-withdrawing group via the inductive effect (-I). The resonance effect is dominant, leading to a substantial increase in electron density on the aromatic ring, particularly at the ortho (C-4, C-6) and para (not available) positions. This strongly activates the ring towards electrophilic substitution. The increased electron density may slightly decrease the electrophilicity of the C-3 carbonyl group compared to unsubstituted isatin. Studies on structurally similar compounds have shown that a 5-hydroxy group can significantly influence biological selectivity, suggesting a profound impact on molecular interactions. nih.gov

7-Methyl Group: This is a weak electron-donating group through hyperconjugation and inductive effects (+I). It provides modest activation to the aromatic ring, further enhancing the reactivity at the C-6 position (ortho). Sterically, the 7-methyl group can hinder the approach of reagents to the adjacent C-2 carbonyl and N-1 positions, potentially influencing the regioselectivity of certain reactions.

Together, these substituents make the aromatic ring of 5-hydroxy-7-methylisatin significantly more nucleophilic than that of the parent isatin, while having a more subtle, potentially deactivating, effect on the electrophilicity of the carbonyl centers.

Derivatization Strategies and Synthetic Transformations of 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione Analogs

Synthesis of N-Substituted Derivatives

The nitrogen atom of the indole (B1671886) ring in 5-hydroxy-7-methyl-1H-indole-2,3-dione is a common site for substitution, which can significantly alter the molecule's properties. The acidic nature of the N-H proton facilitates its removal by a base, generating a nucleophilic anion that can react with various electrophiles.

Alkylation and arylation are the most common methods for N-substitution. These reactions typically involve treating the isatin (B1672199) analog with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile. mdpi.com This straightforward approach allows for the introduction of a wide variety of substituents at the N-1 position. For example, N-benzyl, N-allyl, and N-propargyl groups have been successfully introduced onto the isatin ring system. researchgate.net The synthesis of N-substituted derivatives is often a preliminary step for creating more complex molecules, as demonstrated by the use of various N-benzyl and N-substituted benzyl isatins as precursors in the synthesis of isatin-indole conjugates. mdpi.comdovepress.com

Table 1: Examples of N-Substituted Isatin Analogs

Entry R Group Reagents and Conditions Reference
1 Benzyl Benzyl chloride, K2CO3, Acetonitrile researchgate.netmdpi.com
2 Allyl Allyl bromide, Base researchgate.net
3 Prop-2-ynyl Propargyl bromide, Base researchgate.net
4 4-Fluorophenyl 1-Fluoro-4-iodobenzene, CuI, Base researchgate.net
5 Methyl Dimethyl sulfate, K2CO3, MeOH unito.it

Creation of C-2 and C-3 Substituted Derivatives

The isatin core features two carbonyl groups at the C-2 and C-3 positions. The C-3 ketone is significantly more reactive than the C-2 amide carbonyl and serves as the primary site for derivatization. Condensation reactions with various nucleophiles are a cornerstone of isatin chemistry.

The C-3 carbonyl readily reacts with primary amines and related compounds to form Schiff bases or hydrazones. For instance, reaction with thiosemicarbazide (B42300) in boiling ethanol (B145695) yields the corresponding 3-thiosemicarbazone derivative. lookchem.com Similarly, condensation with acid hydrazides, such as indole-2-carbohydrazide, in the presence of a catalytic amount of acetic acid, produces indole-isatin molecular hybrids. mdpi.comdovepress.com

Furthermore, the C-3 position is susceptible to reactions with active methylene (B1212753) compounds. In the Knoevenagel condensation, isatin analogs react with compounds like benzoylacetonitrile (B15868) or cyanoacetic hydrazide to form 3-ylidene derivatives. lookchem.com These ylidene products are themselves versatile intermediates for further transformations, particularly in the synthesis of spirocyclic systems. The reaction of 5-hydroxy isatin with dialkylaminoalkoxy groups has also been explored to create 3-hydrazone derivatives. nih.gov

Table 2: Examples of C-3 Substituted Isatin Analogs

Entry Reagent Product Type Reference
1 Thiosemicarbazide 3-Thiosemicarbazone lookchem.com
2 Indole-2-carbohydrazide 3-(Indole-2-carboxamido)imino mdpi.comdovepress.com
3 Benzoylacetonitrile 3-Benzoylcyanomethylidine lookchem.com
4 Hydrazine (B178648) Hydrate (B1144303) 3-Hydrazone nih.gov

Design and Synthesis of Spiro-Fused Heterocycles

The C-3 carbonyl group of 5-hydroxy-7-methyl-1H-indole-2,3-dione is an ideal anchor for the construction of spirocyclic systems, where the C-3 carbon acts as the spiro center. Spirooxindoles, a class of compounds where a heterocyclic ring is fused to the oxindole (B195798) core at the C-3 position, are of significant interest. nih.gov

A common strategy for synthesizing these compounds is through multicomponent reactions. For example, the reaction of an isatin analog, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a β-ketoester or β-diketone in the presence of a basic catalyst can yield spiro[indoline-3,4′-pyran] derivatives. nih.gov Another powerful method is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of isatins and an amino acid (such as sarcosine (B1681465) or tryptophan), can react with various dipolarophiles like β-nitrostyrenes to afford spiro[indole-3,3′-pyrrolidine] derivatives. nih.govbeilstein-journals.org

The ylidene derivatives mentioned in section 4.2 are also key precursors for spiro compounds. The reaction of 3-benzoylcyanomethylidine-1(H)-indole-2-one with reagents like thioglycolic acid or hydrazine hydrate leads to the formation of spiro-thieno-indole and spiro-pyrazolo-indole derivatives, respectively. lookchem.com

Table 3: Examples of Spiro-Fused Heterocycles from Isatin Analogs

Entry Reaction Type Reactants Spiro-Heterocycle Reference
1 Multicomponent Isatin, malononitrile, β-ketoester Spiro[indoline-3,4′-pyran] nih.gov
2 1,3-Dipolar Cycloaddition Isatin, sarcosine, β-nitrostyrene Spiro[indoline-3,3′-pyrrolidine] nih.govbeilstein-journals.org
3 Cyclocondensation 3-Ylidene derivative, thioglycolic acid Spiro-thieno-indole lookchem.com
4 Cyclocondensation 3-Ylidene derivative, hydrazine hydrate Spiro-pyrazolo-indole lookchem.com

Integration into Complex Heterocyclic Systems and Polycyclic Architectures

Beyond spiro-fusion, the isatin scaffold can be integrated into larger, more complex polycyclic and fused heterocyclic systems. These transformations often involve multi-step sequences or cyclization reactions of pre-functionalized isatin derivatives.

For instance, thiosemicarbazone derivatives of isatin can undergo cyclization upon heating with phosphoryl chloride. This reaction leads to the loss of water and the formation of angular tetracyclic compounds, such as thiazolo-triazino-indoles. lookchem.com Similarly, the cyanoacetic hydrazone derivative of isatin can be cyclized by heating in triethyl orthoformate to yield a tricyclic oxopyridazino-indole system. lookchem.com

The synthesis of these complex architectures leverages the reactivity of derivatives formed at the C-3 position, transforming them into fused ring systems. These strategies allow for the expansion of the isatin core into elaborate polycyclic structures, significantly increasing molecular complexity and providing access to novel chemical space. The development of N-substituted derivatives is also a key strategy in building these complex systems, as seen in the synthesis of various N-substituted 1H-isoindole-1,3(2H)-dione derivatives which can be incorporated into larger frameworks. mdpi.com

Table 4: Examples of Fused and Complex Heterocyclic Systems from Isatin Analogs

Entry Precursor Reagents/Conditions Fused System Reference
1 3-Thiosemicarbazone derivative POCl3, heat Thiazolo-triazino-indole lookchem.com
2 Cyanoacetic hydrazone derivative Triethyl orthoformate, heat Oxopyridazino-indole lookchem.com

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. For 5-hydroxy-7-methyl-1H-indole-2,3-dione, the expected signals would include a broad singlet for the N-H proton, typically in the range of δ 10.0-11.5 ppm, and a singlet for the phenolic O-H proton, the chemical shift of which can be highly variable depending on solvent and concentration. The aromatic region would display two singlets or narrow doublets corresponding to the H-4 and H-6 protons. The methyl group at the C-7 position would appear as a distinct singlet, typically around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The isatin (B1672199) core is characterized by two downfield signals for the carbonyl carbons (C-2 and C-3), typically appearing between δ 158-185 ppm. The aromatic carbons would resonate in the δ 110-155 ppm range, with the carbon bearing the hydroxyl group (C-5) being significantly shifted. The methyl carbon (C-7) would produce an upfield signal around δ 15-20 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular puzzle.

COSY would confirm the coupling between adjacent protons, although for this specific molecule with isolated aromatic protons, minimal correlations would be observed in that region.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H-¹³C pairs for the aromatic CH groups and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-Hydroxy-7-methyl-1H-indole-2,3-dione Predicted values are based on standard substituent effects and data from analogous compounds.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 (N-H) 10.5 - 11.5 (s, 1H) -
2 (C=O) - ~184
3 (C=O) - ~159
3a - ~118
4 ~7.0 (s, 1H) ~115
5 - ~150
5-OH 8.0 - 9.5 (s, 1H) -
6 ~6.8 (s, 1H) ~112
7 - ~125
7-CH₃ ~2.3 (s, 3H) ~16

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 5-hydroxy-7-methyl-1H-indole-2,3-dione, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely overlapping with the N-H stretching vibration of the indole (B1671886) amine, which typically appears around 3100-3300 cm⁻¹. The presence of two distinct carbonyl groups (amide at C-2 and ketone at C-3) is a hallmark of the isatin scaffold. These would give rise to strong absorption bands in the 1700-1770 cm⁻¹ region. nih.gov Often, the out-of-phase and in-phase stretching of these adjacent carbonyls results in two discernible peaks. nih.gov Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce bands in the 1580-1620 cm⁻¹ region. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for 5-Hydroxy-7-methyl-1H-indole-2,3-dione

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Hydroxyl (O-H) Stretch, H-bonded 3200 - 3500 Broad, Strong
Amine (N-H) Stretch 3100 - 3300 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H (CH₃) Stretch 2850 - 2960 Medium to Weak
Ketone & Amide (C=O) Stretch 1700 - 1770 Strong, Multiple Bands
Aromatic C=C Stretch 1580 - 1620 Medium

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

The molecular formula for 5-hydroxy-7-methyl-1H-indole-2,3-dione is C₉H₇NO₃. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of this elemental formula. nih.govnist.govchemspider.com

Under Electron Ionization (EI), the molecular ion would undergo characteristic fragmentation. The isatin ring system is known to fragment via the sequential loss of carbon monoxide (CO) molecules. A primary fragmentation pathway would involve the loss of a CO molecule (28 Da) from the α-dicarbonyl system, followed by another loss of CO and potentially hydrogen cyanide (HCN). The presence of the methyl and hydroxyl groups on the aromatic ring would also influence the fragmentation, potentially leading to fragments arising from benzylic cleavage or rearrangements.

Table 3: Calculated Mass Data and Expected Fragments for 5-Hydroxy-7-methyl-1H-indole-2,3-dione

Species Formula Calculated Exact Mass (Da)
Molecular Ion [M]⁺• C₉H₇NO₃ 177.0426
[M-CO]⁺• C₈H₇NO₂ 149.0477
[M-CO-CO]⁺• C₇H₇NO 121.0528

X-ray Crystallography for Absolute and Relative Configuration Determination

While a crystal structure for 5-hydroxy-7-methyl-1H-indole-2,3-dione is not publicly available, the structure of the closely related analog, 7-methyl-1H-indole-2,3-dione, has been reported. nih.gov This analog crystallizes in the monoclinic P2₁/n space group and exhibits a nearly planar molecular structure. nih.gov In the crystal, molecules form centrosymmetric dimers through pairs of N—H···O hydrogen bonds involving the amide N-H and the C-2 carbonyl oxygen. nih.gov

The introduction of a hydroxyl group at the C-5 position in 5-hydroxy-7-methyl-1H-indole-2,3-dione would be expected to significantly influence the crystal packing. The phenolic -OH group can act as both a hydrogen bond donor and acceptor, introducing new potential intermolecular interactions. This could disrupt the simple N—H···O dimerization seen in 7-methylisatin (B72143) and lead to the formation of more complex hydrogen-bonded networks, such as chains or sheets, potentially involving the hydroxyl group, the N-H group, and both carbonyl oxygens. These interactions would govern the solid-state architecture and physical properties of the compound. mdpi.comproquest.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. wikipedia.orgvelp.com This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The process typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. velp.com

For 5-hydroxy-7-methyl-1H-indole-2,3-dione, with a molecular formula of C₉H₇NO₃ and a molecular weight of 177.16 g/mol , the theoretical elemental composition can be calculated. Experimental results from a pure sample are expected to match these theoretical values within a narrow margin of error (typically ±0.4%).

Table 4: Theoretical Elemental Composition of 5-Hydroxy-7-methyl-1H-indole-2,3-dione (C₉H₇NO₃)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C) 12.011 9 108.099 61.02
Hydrogen (H) 1.008 7 7.056 3.98
Nitrogen (N) 14.007 1 14.007 7.91
Oxygen (O) 15.999 3 47.997 27.09

| Total | - | - | 177.159 | 100.00 |

Biological Activity Profiles: Mechanistic Investigations and in Vitro / in Vivo Studies of 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione Analogs Excluding Human Clinical Data

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Anti-HIV)

The 1H-indole-2,3-dione (isatin) scaffold and its derivatives have been a significant focus of antimicrobial research due to their broad-spectrum activity against a variety of pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com The versatility of the isatin (B1672199) core allows for substitutions at various positions, leading to a diverse library of analogs with tailored antimicrobial properties.

Antibacterial Activity: Derivatives of the indole (B1671886) nucleus have demonstrated promising antibacterial capabilities. Studies on indole derivatives incorporating moieties such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have revealed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Certain indole-triazole derivatives showed excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of ciprofloxacin (B1669076) in some cases. nih.gov Similarly, novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity, with MIC values as low as 0.004 mg/mL against certain strains. nih.gov These compounds were found to be 10–50 times more potent than standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against the tested bacteria. nih.gov The introduction of a pyridinium (B92312) moiety into the indole structure has also been explored as a strategy to develop effective antibacterial agents against phytopathogenic bacteria. researchgate.net

Antifungal Activity: The antifungal potential of isatin analogs is also well-documented. For instance, 1H-indole-4,7-dione derivatives have shown potent activity against fungi such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The incorporation of electron-donating groups in N-arylsulfonyl-3-acylindoles has been found to improve antifungal activity. researchgate.net Furthermore, studies on new synthetic tricyclic flavonoids, which can be considered structurally related to indole derivatives, demonstrated good antifungal properties against Candida parapsilosis. mdpi.com In a broader context, various aromatic heterocycles, including indole-based structures, are recognized as valuable scaffolds for developing compounds with significant antifungal activity. nih.gov

Antiviral and Anti-HIV Activity: Isatin has been described as a broad-spectrum antiviral agent for over five decades. nih.gov Analogs have shown potent inhibitory effects against a range of viruses. Isatin–pyrimidinone hybrids, for example, were found to be highly effective against HIV and SARS-CoV-2. nih.gov Additionally, isatin derivatives have been identified as prominent HIV reverse transcriptase inhibitors. nih.gov The fusion of an indole ring with a pyrimidine (B1678525) ring, present in compounds like pyrimido[5,4-b]indoles, has been investigated for anti-HIV-1 activity, targeting the reverse transcriptase enzyme. unav.eduresearchgate.net Structure-activity relationship studies suggest that activity is enhanced by substitutions at specific positions and by the presence of electron-releasing groups on the indole ring. unav.edu Other modifications, such as the synthesis of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, have yielded compounds effective against Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus. nih.gov

Compound ClassTarget Pathogen(s)Key FindingsReference
Indole-Triazole/Thiadiazole DerivativesBacteria (incl. MRSA), FungiBroad-spectrum activity (MIC: 3.125-50 µg/mL); some derivatives more effective than ciprofloxacin against MRSA. nih.gov
Indole-Thioxothiazolidine DerivativesGram-positive & Gram-negative bacteriaExcellent activity with MIC values as low as 0.004 mg/mL; significantly more potent than ampicillin and streptomycin. nih.gov
1H-Indole-4,7-dione DerivativesFungi (C. krusei, C. neoformans, A. niger)Demonstrated potent antifungal activity. researchgate.net
Isatin-Pyrimidinone HybridsHIV, SARS-CoV-2Found to be highly potent antiviral agents. nih.gov
Pyrimido[5,4-b]indolesHIV-1 (Wild and Mutant RT)Act as non-nucleoside reverse transcriptase inhibitors. unav.edu
5-Fluoro-1H-indole-2,3-dione ThiosemicarbazonesHSV-1, HSV-2, Coxsackie B4Showed selective and effective antiviral activity. nih.gov

A primary mechanism by which certain indole derivatives exert their antibacterial effect is through the disruption of the bacterial cell membrane. mdpi.com This mode of action is advantageous as it can lead to rapid bactericidal effects and may be less prone to the development of resistance compared to inhibitors of specific metabolic pathways.

Studies on α,ω-di(indole-3-carboxamido)polyamine derivatives have shown that specific analogs can perturb and disrupt the bacterial membrane of both Gram-positive (S. aureus and MRSA) and Gram-negative (P. aeruginosa) bacteria. mdpi.com This membrane perturbation is suggested as the mechanism for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. mdpi.com

Similarly, research into steroidal indole derivatives has identified compounds that destroy bacterial cell membranes. nih.gov The preliminary mechanistic explorations for these derivatives indicated that their antibacterial effects are multifaceted, involving not only membrane destruction but also the inhibition of biofilm formation, a decrease in bacterial metabolism, and the promotion of reactive oxygen species (ROS) accumulation. nih.gov This combination of effects contributes to a potent and rapid bactericidal action. nih.gov

Another membrane-related mechanism involves the inhibition of efflux pumps. The NorA efflux pump in Staphylococcus aureus is a significant contributor to antibiotic resistance, as it expels a wide variety of drugs. nih.gov Indole derivatives have been identified as a class of NorA inhibitors, which can restore the susceptibility of resistant strains to conventional antibiotics. nih.gov

Antioxidant Properties and Free Radical Scavenging Activities

The indole nucleus is a recognized redox center, making its derivatives promising candidates for antioxidant applications. nih.gov The antioxidant activity of these compounds is attributed to various mechanisms, including single electron transfer (SET) and hydrogen atom transfer (HAT), which allow them to neutralize harmful reactive oxygen species (ROS). nih.gov

A series of C-3 substituted indole derivatives were evaluated using multiple in vitro assays, including DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging, Fe³⁺ reducing power, and Fe²⁺ chelating activity. nih.gov The results indicated that the heterocyclic nitrogen atom, with its free electron pair, is a crucial active site. nih.gov The mechanism is suggested to involve an initial hydrogen or electron abstraction from the indole ring, leading to the quenching of free radicals. nih.gov

Isatin (1H-indole-2,3-dione) itself, isolated from natural sources like the flowers of Couroupita guianensis, has demonstrated significant antioxidant activity. nih.govresearchgate.net In one study, it inhibited ultrasound-induced lipid peroxidation and showed radical scavenging activity with an EC₅₀ value of 72.80 μg/ml. nih.govresearchgate.net This suggests that the core isatin structure contributes directly to free radical scavenging.

Furthermore, studies on various pineal indoles have highlighted their antioxidative potential. Compounds like 5-methoxytryptamine (B125070) exhibited potent inhibition of lipid peroxidation, while 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid were effective at suppressing superoxide (B77818) radical formation. nih.gov This body of research indicates that the presence of hydroxyl and methoxy (B1213986) groups on the indole ring can significantly influence the antioxidant capacity.

Compound/Analog ClassAssay/MethodKey FindingsReference
C-3 Substituted Indole DerivativesDPPH Scavenging, Fe³⁺ Reducing Power, Fe²⁺ ChelatingActivity attributed to the heterocyclic nitrogen atom via SET and HAT mechanisms. nih.gov
Isatin (1H-indole-2,3-dione)Lipid Peroxidation InhibitionShowed potent radical scavenging activity with an EC₅₀ of 72.80 μg/ml. nih.govresearchgate.net
Pineal Indoles (e.g., 5-hydroxyindole-3-acetic acid)Superoxide & Hydroxyl Radical InhibitionEffectively suppressed the formation of specific free radicals. nih.gov
7-Azaindole (B17877) DerivativesDPPH AssayThe presence of a phenolic hydroxyl group was found to play a role in antioxidant activity. humanjournals.com

Neurobiological Investigations (Excluding Clinical Human Data)

The indole scaffold is a core component of many neuroactive compounds, and its derivatives have been investigated for their potential to modulate central nervous system (CNS) targets. Isatin itself is recognized as an endogenous compound in mammals and has been associated with a range of biological activities including anxiogenic, sedative, and anticonvulsant effects. nih.gov

More specific mechanistic studies have identified indole derivatives that target key neurotransmitter receptors. For instance, research aimed at identifying ligands for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor led to the discovery of (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone as a potent and selective ligand. This compound displayed a high binding affinity (IC₅₀ of 8.9 nM) for the ifenprodil (B1662929) binding site on the GluN2B subunit. Docking studies suggested its binding pose is within the interface of the GluN1-GluN2B subunits of the NMDA receptor complex. Such antagonists are of interest for their potential to modulate NMDA receptor function in specific neuronal populations, which is relevant to various neurological conditions.

Additionally, indole derivatives have been studied in cellular models of neurological stress. In one study, 7-azaindole derivatives were investigated for their antioxidant properties in an oxidative stress model using SH-SY5Y neuroblastoma cells, indicating their potential neuroprotective effects. humanjournals.com

Anti-inflammatory and Immunomodulatory Effects (Mechanistic Basis)

The indole nucleus is a privileged structure found in many anti-inflammatory agents, with indomethacin (B1671933) being a classic example used in the treatment of rheumatoid arthritis. researchgate.net This has spurred research into novel isatin and indole analogs for their anti-inflammatory potential.

Mechanistic studies on the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mouse models have provided insights into its anti-inflammatory action. Inflammation is a protective response initiated to remove harmful stimuli, but when dysregulated, it contributes to various pathologies. nih.gov The aforementioned isatin derivative demonstrated significant anti-inflammatory and antinociceptive effects. While the precise molecular targets are part of ongoing investigations, the ability of isatin-based compounds to modulate inflammatory pathways is evident. nih.gov The development of new therapeutic agents with better safety profiles than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids is a major goal, and isatin derivatives represent a promising avenue for this research. researchgate.netnih.gov

Emerging Applications and Material Science Contributions of 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione and Its Derivatives

Role as Precursors in Organic Synthesis Beyond Drug Discovery

5-Hydroxy-7-methyl-1H-indole-2,3-dione serves as a valuable precursor for the synthesis of various heterocyclic compounds. biomedres.us Isatin (B1672199) and its derivatives are recognized as versatile substances that act as forerunners in the creation of a broad spectrum of heterocyclic molecules. biomedres.usresearchgate.net The reactivity of the isatin core allows for a variety of chemical transformations, leading to the formation of complex molecular architectures.

The synthesis of novel compounds often involves leveraging the reactive sites on the 5-hydroxy-7-methylisatin ring. For instance, new 5-Hydroxyindole (B134679) 3-thiosemicarbazone 2-ones and 5-[2(3)-dialkylaminoalkoxy] Indole (B1671886) 3-hydrazone 2-ones have been prepared from 5-hydroxy isatin. nih.gov These reactions demonstrate the utility of the parent compound in generating derivatives with potential applications in various chemical and material science domains.

The synthetic versatility of isatins is further highlighted by their use in constructing spiro-oxindole analogs embedded with pyrazole (B372694) scaffolds through [3+2] cycloaddition reactions. nih.gov Such synthetic strategies open avenues for creating novel materials with unique properties. The ability to introduce various substituents onto the isatin ring, such as at the C-5 position, is crucial for designing molecules with specific functionalities. nih.gov

PrecursorReaction TypeProduct ClassReference
5-hydroxy isatinCondensation5-Hydroxyindole 3-thiosemicarbazone 2-ones nih.gov
5-hydroxy isatinCondensation5-[2(3)-dialkylaminoalkoxy] Indole 3-hydrazone 2-ones nih.gov
Isatin derivatives[3+2] CycloadditionSpiro-oxindole analogs with pyrazole scaffolds nih.gov

Applications in Dye and Pigment Industries

The inherent chromophoric properties of the indole structure, particularly when substituted with hydroxyl groups, make 5-hydroxy-7-methyl-1H-indole-2,3-dione and its derivatives promising candidates for the development of new dyes and pigments. The presence of a hydroxyl group on the aromatic ring of an indole is a key requirement for color formation. google.com

Research has shown that various hydroxyindoles produce distinct colors upon oxidation. For example, 4-hydroxyindole (B18505) yields a black dye, 5-hydroxyindole a dark chestnut brown, 6-hydroxyindole (B149900) a dark brown, and 7-hydroxyindole (B18039) a red-brown dye. google.com While specific studies on the dyeing properties of 5-hydroxy-7-methyl-1H-indole-2,3-dione are emerging, the established principles for related hydroxyindoles suggest its potential in this area. The color of the resulting dye can be influenced by the position of the hydroxyl group and the presence of other substituents on the indole ring. google.com

The application of these compounds as dyes can be extended to various substrates, including hair and skin. google.com The process typically involves the oxidation of the hydroxyindole precursor to form the colored species. google.com

Hydroxyindole DerivativeColor upon Oxidation
4-hydroxyindoleBlack
5-hydroxyindoleDark Chestnut Brown
6-hydroxyindoleDark Brown
7-hydroxyindoleRed-Brown

Contributions to Corrosion Prevention Technologies

Isatin derivatives have been recognized as effective corrosion inhibitors for metals, particularly iron and steel, in acidic environments. nih.gov Organic compounds containing heteroatoms like nitrogen and oxygen, which are present in 5-hydroxy-7-methyl-1H-indole-2,3-dione, are known to be efficient in preventing corrosion. nih.govresearchgate.net

The mechanism of corrosion inhibition by these compounds involves their adsorption onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. mdpi.com This adsorption can occur through the interaction of the heteroatoms' lone pair electrons and the π-electrons of the aromatic ring with the metal's d-orbitals.

Studies on related isatin derivatives have demonstrated their efficacy as corrosion inhibitors. For instance, a 5-chloro-1H-indole-2,3-dione derivative showed a high inhibition efficiency of 91% for mild steel in a phosphoric acid solution. jmaterenvironsci.comresearchgate.net This derivative acts as a mixed-type inhibitor, and its adsorption follows the Langmuir isotherm. jmaterenvironsci.comresearchgate.net The adsorption process is suggested to be mainly chemisorption. researchgate.net While direct studies on 5-hydroxy-7-methyl-1H-indole-2,3-dione are less common, the established anti-corrosion properties of the isatin scaffold indicate its potential in this application.

Isatin DerivativeMetalCorrosive MediumInhibition Efficiency
5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dioneMild Steel1M H3PO491% at 10⁻³M

Development of Analytical Reagents and Probes

The isatin scaffold is also being explored for the development of analytical reagents and fluorescent probes. nih.gov The ability to detect and quantify metal ions in biological and environmental systems is a significant area of research. nih.gov The structural features of isatin derivatives can be tailored to create molecules that exhibit changes in their optical properties, such as fluorescence, upon binding to specific analytes.

While the direct application of 5-hydroxy-7-methyl-1H-indole-2,3-dione as an analytical reagent is an area of ongoing research, the broader class of isatin derivatives has shown promise. nih.gov Their versatile applications include acting as analytical reagents, which underscores the potential for developing new sensors and probes based on the 5-hydroxy-7-methylisatin framework. nih.gov The development of such tools would be valuable for various analytical applications, from environmental monitoring to biological imaging.

Future Research Directions and Unexplored Avenues for 5 Hydroxy 7 Methyl 1h Indole 2,3 Dione

Development of Novel and Green Synthetic Methodologies

While classical methods for isatin (B1672199) synthesis, such as the Sandmeyer and Stolle procedures, are well-established, they often suffer from harsh reaction conditions and the generation of significant waste. nih.govnih.gov The future synthesis of 5-hydroxy-7-methyl-1H-indole-2,3-dione should prioritize the development of novel, efficient, and environmentally benign methodologies.

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes to catalyze the formation of the isatin core could offer high selectivity and mild reaction conditions. Research into engineered enzymes for the specific oxidation of 5-hydroxy-7-methylindole would be a groundbreaking step.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.netresearchgate.net Developing a flow-based synthesis for 5-hydroxy-7-methyl-1H-indole-2,3-dione could enable its rapid and efficient production for further studies.

Photocatalysis and Electrocatalysis: These methods utilize light or electrical energy to drive chemical reactions, often under mild conditions and with high atom economy. organic-chemistry.org Exploring photocatalytic or electrochemical routes from readily available precursors to 5-hydroxy-7-methyl-1H-indole-2,3-dione would be a significant advancement in its green synthesis.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov Optimizing microwave-assisted protocols for the synthesis of this specific isatin derivative could provide a rapid and efficient means of production. researchgate.net

Mechanochemistry: Solid-state reactions induced by mechanical force can provide a solvent-free or low-solvent route to chemical synthesis, aligning with the principles of green chemistry.

Synthetic ApproachPotential Advantages for 5-Hydroxy-7-methyl-1H-indole-2,3-dione
BiocatalysisHigh regio- and enantioselectivity, mild reaction conditions.
Flow ChemistryImproved safety, scalability, and process control. researchgate.netresearchgate.net
Photocatalysis/ElectrocatalysisUse of sustainable energy sources, high atom economy. organic-chemistry.org
Microwave-Assisted SynthesisReduced reaction times, increased yields. nih.gov
MechanochemistrySolvent-free or low-solvent conditions, novel reactivity.

Comprehensive Structure-Activity and Structure-Property Relationship Studies

A systematic exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of 5-hydroxy-7-methyl-1H-indole-2,3-dione is crucial for unlocking its full potential. nih.gov The interplay between the electron-donating methyl group and the hydrogen-bond-donating/accepting hydroxyl group is expected to significantly influence its biological and material properties.

Future research should focus on:

Systematic Derivatization: A library of analogues should be synthesized by modifying the N1, C3, C5, and C7 positions to probe the impact of different functional groups on activity and properties. For instance, N-alkylation or N-arylation can significantly modulate lipophilicity and biological targeting. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: Computational studies can be employed to build predictive models that correlate structural features with biological activity. mdpi.comnih.govnih.govbookpi.org This can guide the rational design of more potent and selective derivatives.

Impact of Hydroxyl and Methyl Groups: Detailed studies are needed to understand how the 5-hydroxy and 7-methyl groups influence key parameters such as solubility, membrane permeability, metabolic stability, and target binding affinity. The hydroxyl group, in particular, is known to affect selectivity for certain biological targets. acs.orgpjmhsonline.com

Elucidation of Broader Biological Target Engagement and Polypharmacology

Isatin and its derivatives are known to interact with a wide range of biological targets, exhibiting a polypharmacological profile. nih.gov A comprehensive investigation into the biological targets of 5-hydroxy-7-methyl-1H-indole-2,3-dione is a critical next step.

Unexplored avenues include:

Broad-Spectrum Kinase Profiling: Many isatin derivatives are known kinase inhibitors. Screening 5-hydroxy-7-methyl-1H-indole-2,3-dione against a large panel of kinases could identify novel and selective inhibitors for therapeutic development.

Target Deconvolution Studies: For any observed biological activity, identifying the specific molecular target(s) is essential. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to elucidate the mechanism of action.

Exploration of Novel Therapeutic Areas: Beyond the well-trodden paths of anticancer and antimicrobial activities for isatins, this specific derivative should be screened for activity in other areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases. nih.gov

Antiviral Activity: Given that some isatin derivatives have shown antiviral properties, investigating the efficacy of 5-hydroxy-7-methyl-1H-indole-2,3-dione against a range of viruses is a logical and promising direction. mdpi.comcalstate.edu

Exploration of Supramolecular Chemistry and Self-Assembly

The unique structural features of 5-hydroxy-7-methyl-1H-indole-2,3-dione, particularly the hydrogen-bonding capabilities of the N-H and hydroxyl groups, make it an attractive building block for supramolecular chemistry.

Future research could explore:

Crystal Engineering: Systematic studies of the co-crystallization of 5-hydroxy-7-methyl-1H-indole-2,3-dione with other molecules could lead to the design of novel crystalline materials with tailored properties.

Coordination Chemistry: The isatin scaffold can act as a ligand for metal ions. researchgate.netbiointerfaceresearch.com The synthesis and characterization of metal complexes of 5-hydroxy-7-methyl-1H-indole-2,3-dione could yield new catalysts, magnetic materials, or therapeutic agents.

Self-Assembly into Nanostructures: Investigating the ability of this molecule and its derivatives to self-assemble into well-defined nanostructures, such as nanofibers, gels, or vesicles, could open up applications in biomaterials and drug delivery.

Integration into Advanced Materials and Nanotechnology

The isatin core is not only a privileged scaffold in medicinal chemistry but also a versatile component for advanced materials. nih.gov The specific electronic properties conferred by the 5-hydroxy and 7-methyl substituents could be harnessed for various applications in materials science and nanotechnology.

Promising areas for investigation include:

Organic Electronics: Isatin derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govresearchgate.net The photophysical properties of 5-hydroxy-7-methyl-1H-indole-2,3-dione should be characterized to assess its potential in these applications. researchgate.net

Fluorescent Probes and Sensors: The isatin scaffold can be incorporated into fluorescent molecules for the detection of ions and biomolecules. rsc.orgnih.govacs.orgnih.gov The development of fluorescent probes based on 5-hydroxy-7-methyl-1H-indole-2,3-dione could lead to new tools for bioimaging and diagnostics.

Functionalization of Nanomaterials: Covalently attaching 5-hydroxy-7-methyl-1H-indole-2,3-dione to the surface of nanoparticles, such as gold nanoparticles, quantum dots, or carbon nanotubes, could create novel hybrid materials with combined properties for applications in targeted drug delivery, catalysis, or sensing. researchgate.netmdpi.comzenodo.org

Collaborative and Interdisciplinary Research Imperatives

To fully realize the potential of 5-hydroxy-7-methyl-1H-indole-2,3-dione, a collaborative and interdisciplinary research approach is imperative. The complexity of moving a molecule from synthesis to application requires expertise from a wide range of scientific disciplines.

Key collaborations should be fostered between:

Synthetic Organic Chemists and Chemical Engineers: To develop efficient and scalable green synthetic routes.

Computational Chemists and Medicinal Chemists: For the rational design and optimization of derivatives with enhanced biological activity.

Biologists and Pharmacologists: To elucidate mechanisms of action and evaluate therapeutic potential in relevant disease models.

Materials Scientists and Physicists: To explore applications in organic electronics, sensing, and nanotechnology.

Toxicologists and Clinical Researchers: To assess the safety profile and translate promising findings into clinical applications.

By pursuing these future research directions, the scientific community can systematically unravel the full potential of 5-hydroxy-7-methyl-1H-indole-2,3-dione, paving the way for its potential application in medicine, materials science, and beyond.

Q & A

Q. Addressing Spectral Artifacts: How to distinguish tautomeric forms in NMR?

  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C. Tautomers (e.g., keto-enol) show shifting peaks, while stable structures remain unchanged .
  • Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., -OH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.